molecular formula C5H5FO2S B2751918 2-Cyclopropylethynesulfonyl fluoride CAS No. 2503202-78-4

2-Cyclopropylethynesulfonyl fluoride

Cat. No.: B2751918
CAS No.: 2503202-78-4
M. Wt: 148.15
InChI Key: PVDPCYJZFLRZBJ-UHFFFAOYSA-N
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Description

2-Cyclopropylethynesulfonyl fluoride is an organosulfur compound that features a sulfonyl fluoride functional group attached to a cyclopropyl-ethyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethynesulfonyl fluoride typically involves the reaction of cyclopropylacetylene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of sulfonyl chlorides and fluoride sources such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylethynesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Addition Reactions: Electrophiles such as halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylethynesulfonyl fluoride is unique due to the presence of both a cyclopropyl-ethyne moiety and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it a valuable compound for specialized applications in organic synthesis and enzyme inhibition studies .

Properties

IUPAC Name

2-cyclopropylethynesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDPCYJZFLRZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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